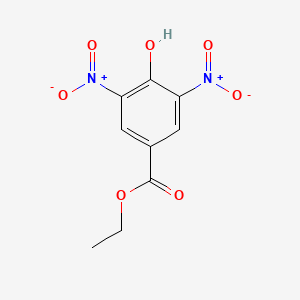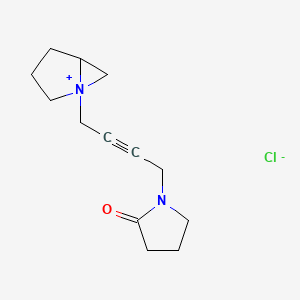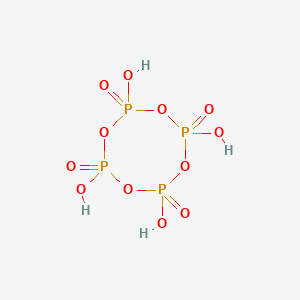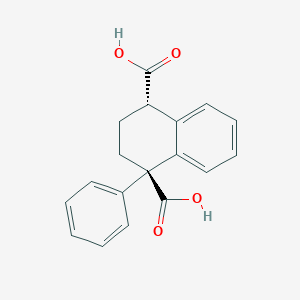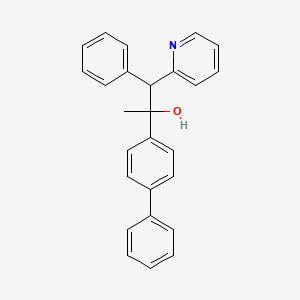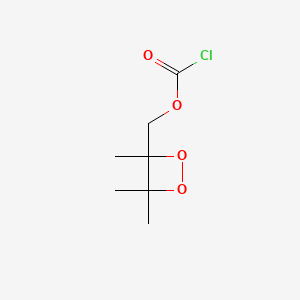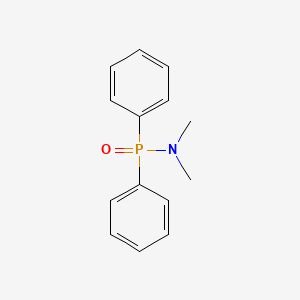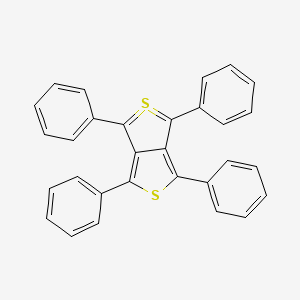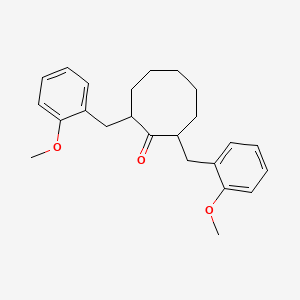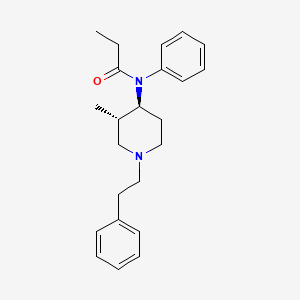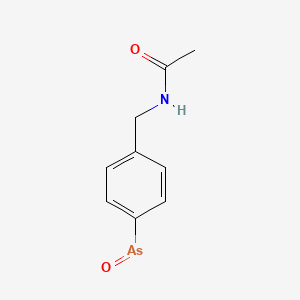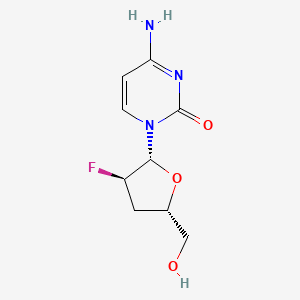
Cytidine, 2',3'-dideoxy-2'-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Fluoro-2’-deoxycytidine (2’-FddC) is a synthetic nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is structurally similar to cytidine but features a fluorine atom at the 2’ position of the sugar moiety, which imparts unique biochemical properties. 2’-Fluoro-2’-deoxycytidine is primarily investigated for its potential antiviral and anticancer activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-2’-deoxycytidine typically involves the fluorination of 2’-deoxycytidine. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods: Industrial production of 2’-Fluoro-2’-deoxycytidine may involve large-scale fluorination processes using automated reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and scalability, often employing continuous flow techniques to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Fluoro-2’-deoxycytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2’-fluoro-2’-deoxyuridine.
Reduction: Reduction reactions can convert it back to its deoxy form.
Substitution: The fluorine atom can be substituted with other nucleophilic agents under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic agents such as thiols or amines in the presence of a base.
Major Products:
Oxidation: 2’-Fluoro-2’-deoxyuridine.
Reduction: 2’-Deoxycytidine.
Substitution: Various substituted nucleosides depending on the nucleophile used.
Applications De Recherche Scientifique
2’-Fluoro-2’-deoxycytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its effects on DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.
Industry: Utilized in the development of novel pharmaceuticals and as a reference compound in analytical chemistry.
Mécanisme D'action
The mechanism of action of 2’-Fluoro-2’-deoxycytidine involves its incorporation into DNA during replication. The presence of the fluorine atom disrupts normal base pairing and leads to chain termination. This results in the inhibition of DNA synthesis and induces apoptosis in rapidly dividing cells. The compound targets DNA polymerases and other enzymes involved in nucleotide metabolism.
Comparaison Avec Des Composés Similaires
2’-Deoxycytidine: Lacks the fluorine atom and has different biochemical properties.
2’-Fluoro-2’-deoxyuridine: Similar structure but with a uracil base instead of cytosine.
Gemcitabine: Another fluorinated nucleoside analog used in cancer therapy.
Uniqueness: 2’-Fluoro-2’-deoxycytidine is unique due to its specific fluorination at the 2’ position, which imparts distinct biochemical properties that enhance its stability and efficacy as a therapeutic agent. Its ability to selectively inhibit DNA synthesis makes it a valuable compound in antiviral and anticancer research.
Propriétés
Numéro CAS |
122929-23-1 |
|---|---|
Formule moléculaire |
C9H12FN3O3 |
Poids moléculaire |
229.21 g/mol |
Nom IUPAC |
4-amino-1-[(2R,3R,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O3/c10-6-3-5(4-14)16-8(6)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4H2,(H2,11,12,15)/t5-,6+,8+/m0/s1 |
Clé InChI |
LTDCCBLBAQXNKP-SHYZEUOFSA-N |
SMILES isomérique |
C1[C@H](O[C@H]([C@@H]1F)N2C=CC(=NC2=O)N)CO |
SMILES canonique |
C1C(OC(C1F)N2C=CC(=NC2=O)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


